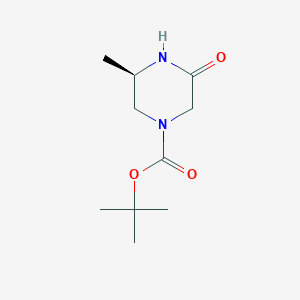![molecular formula C20H23N3O3S2 B2465982 N-(benzo[d]thiazol-5-yl)-4-(N,N-dipropylsulfamoyl)benzamide CAS No. 923070-09-1](/img/structure/B2465982.png)
N-(benzo[d]thiazol-5-yl)-4-(N,N-dipropylsulfamoyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(benzo[d]thiazol-5-yl)-4-(N,N-dipropylsulfamoyl)benzamide, also known as BZ-423, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of benzamide derivatives and has been found to possess various biological properties, including anti-inflammatory and immunomodulatory effects.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Synthesized derivatives of N-(benzo[d]thiazol-5-yl)-4-(N,N-dipropylsulfamoyl)benzamide have shown significant antimicrobial activity. For instance, a study synthesized various N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and benzamide ethers, which displayed potent antimicrobial properties against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains. Some of these compounds were more effective than reference drugs, particularly against Gram-positive bacteria (Bikobo et al., 2017).
Another research synthesized a series of 2-hydroxy benzamides and their alkoxy derivatives, exhibiting promising antifungal activities. These compounds were tested against various fungal species, indicating the potential of N-(benzo[d]thiazol-5-yl)-4-(N,N-dipropylsulfamoyl)benzamide derivatives in antifungal applications (Narayana et al., 2004).
Cancer Research
Some derivatives have shown potential in anticancer research. A study on substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides indicated that these compounds exhibited moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer, with some derivatives showing higher activity than the reference drug (Ravinaik et al., 2021).
In a related study, 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones were synthesized and evaluated as antibacterial agents. Among the synthesized compounds, two exhibited promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. The compounds were also non-cytotoxic to mammalian cell lines, suggesting their potential in cancer research (Palkar et al., 2017).
Gelation and Supramolecular Chemistry
- N-(thiazol-2-yl)benzamide derivatives have been synthesized and investigated for their gelation behavior. This research elucidated the role of methyl functionality and multiple non-covalent interactions on gelation behavior, providing insights into the potential use of these compounds in supramolecular chemistry and material science applications (Yadav & Ballabh, 2020).
Cardiovascular Research
- Derivatives of N-(benzo[d]thiazol-2-yl)benzamide have been identified as potential up-regulators of human ATP-binding cassette transporter A1 (ABCA1) and scavenger receptor class B type I (CLA-1), which are crucial in anti-atherosclerotic research. This study proposed a structure-activity relationship for these compounds, highlighting their potential as leads for developing new drugs to prevent and treat atherosclerosis (Shu-yi, 2013).
Eigenschaften
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-4-(dipropylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-3-11-23(12-4-2)28(25,26)17-8-5-15(6-9-17)20(24)22-16-7-10-19-18(13-16)21-14-27-19/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BORRZSLGVNQTKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-5-yl)-4-(N,N-dipropylsulfamoyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2465899.png)
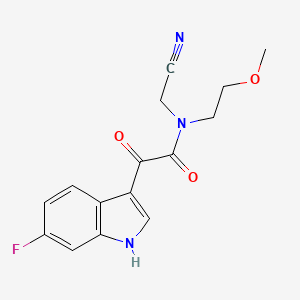

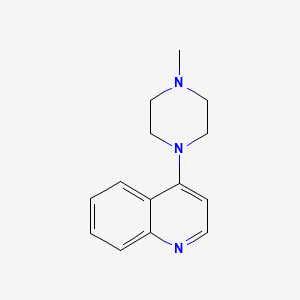
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide](/img/structure/B2465905.png)
![5-Acetyl-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-3-carboxylic acid](/img/structure/B2465908.png)
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2465912.png)
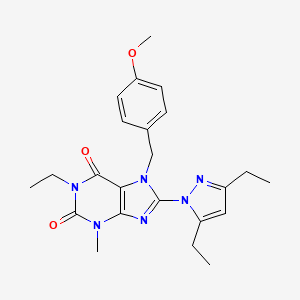
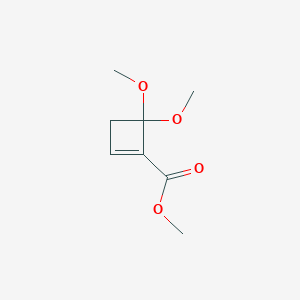

![1-(3,4-dimethylphenyl)-8-methoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2465919.png)
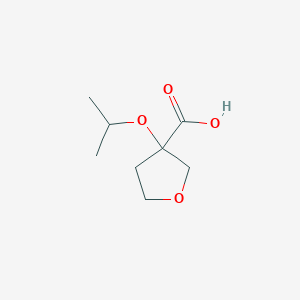
![Methyl 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylate](/img/structure/B2465921.png)
